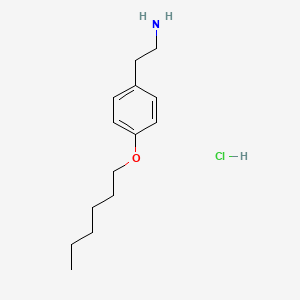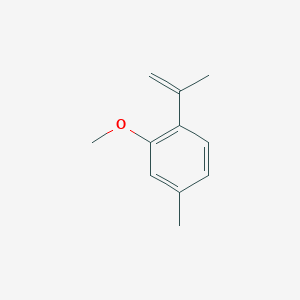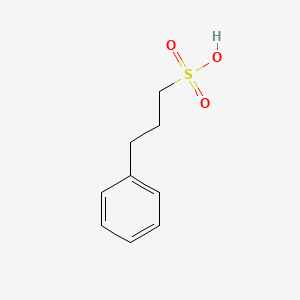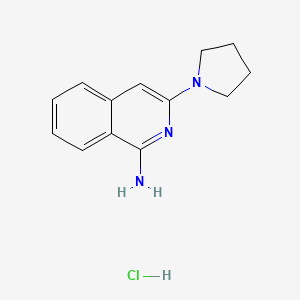
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinoline core substituted with an amino group and a pyrrolidinyl group, and it is often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride typically involves the reaction of isoquinoline with appropriate reagents to introduce the amino and pyrrolidinyl groups. One common method involves the reaction of isoquinoline with 1-chloropyrrolidine in the presence of a base, followed by the introduction of the amino group through a subsequent reaction with ammonia or an amine source. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(4-pyridyl)isoquinoline dihydrochloride
- 1-Aminoisoquinoline
- 1-Amino-3-(1-pyrrolidinyl)isoquinoline
Uniqueness
Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
37989-10-9 |
|---|---|
Formule moléculaire |
C13H16ClN3 |
Poids moléculaire |
249.74 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15);1H |
Clé InChI |
QBHKIULRLFVDOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



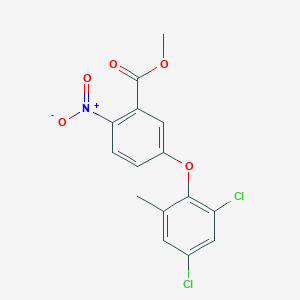
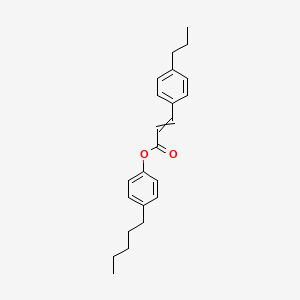
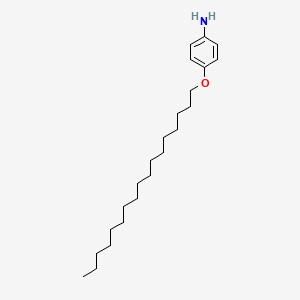
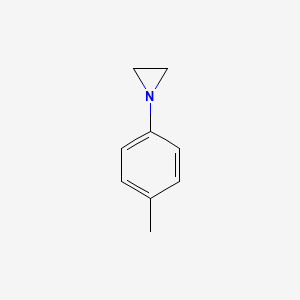
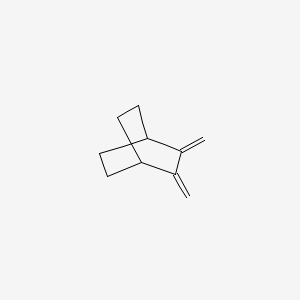
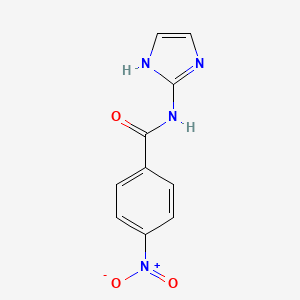
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)


![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
